molecular formula C5H9NaO3S B13149159 Sodium oxane-3-sulfinate

Sodium oxane-3-sulfinate

Cat. No.: B13149159
M. Wt: 172.18 g/mol
InChI Key: BBGWPMNHWYCMOT-UHFFFAOYSA-M
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Description

Sodium oxane-3-sulfinate, also known as sodium tetrahydropyransulfinate, is an organosulfur compound with the molecular formula C5H9NaO3S. This compound is part of the sulfinate salts family, which are known for their versatile reactivity and stability. This compound is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium oxane-3-sulfinate can be synthesized through various methods. One common approach involves the reaction of tetrahydropyran with sulfur dioxide and sodium hydroxide. The reaction typically proceeds under mild conditions, with the tetrahydropyran being converted to the corresponding sulfinate salt .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions: Sodium oxane-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Sodium oxane-3-sulfinate can be compared with other sulfinate salts, such as:

  • Sodium methanesulfinate
  • Sodium benzenesulfinate
  • Sodium toluenesulfinate

Uniqueness:

Comparison with Similar Compounds

Biological Activity

Sodium oxane-3-sulfinate, a sodium salt of an organosulfur compound, is gaining attention in the field of medicinal chemistry due to its diverse biological activities and potential applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, chemical properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C5H9NaO3SC_5H_9NaO_3S and is characterized by a sulfinic acid functional group. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in organic synthesis and pharmacology .

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Antimicrobial Properties : Research indicates that sodium sulfinates can act as effective antimicrobial agents. They inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
  • Antioxidant Activity : Sulfinates have shown promise as antioxidants, which can neutralize free radicals and reduce oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases .
  • Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and metabolic disorders .

Synthesis Methods

The synthesis of this compound typically involves the following methods:

  • Oxidation of Thioethers : Thioethers can be oxidized using hydrogen peroxide or other oxidizing agents to yield sulfinates.
  • Sulfonylation Reactions : Sodium sulfinates can be synthesized through sulfonylation reactions involving alkyl halides and sodium sulfinate under appropriate conditions .

Case Studies

Several studies highlight the biological activity of this compound:

  • Case Study 1 : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent .
  • Case Study 2 : In vitro assays showed that this compound could reduce oxidative stress in human cell lines by increasing the activity of endogenous antioxidant enzymes. This suggests its potential role in preventing oxidative damage in cells .

Research Findings

Recent research has focused on the following findings regarding this compound:

StudyFindings
Demonstrated significant antimicrobial activity against common pathogens.
Showed antioxidant properties through the modulation of cellular oxidative stress.
Highlighted enzyme inhibition effects that may lead to therapeutic applications in metabolic diseases.

Properties

Molecular Formula

C5H9NaO3S

Molecular Weight

172.18 g/mol

IUPAC Name

sodium;oxane-3-sulfinate

InChI

InChI=1S/C5H10O3S.Na/c6-9(7)5-2-1-3-8-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1

InChI Key

BBGWPMNHWYCMOT-UHFFFAOYSA-M

Canonical SMILES

C1CC(COC1)S(=O)[O-].[Na+]

Origin of Product

United States

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